molecular formula C40H40FN5O14 B12365413 (2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12365413
M. Wt: 833.8 g/mol
InChI Key: FOGKWKTZBNTKRX-BJMPRTEESA-N
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Description

The compound (2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[147102,1404,1306,11020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with a variety of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis would start with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common techniques might include:

    Condensation reactions: to form amide bonds.

    Oxidation and reduction reactions: to introduce or modify functional groups.

    Protecting group strategies: to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of such a complex compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as chromatography to isolate the desired product.

    Scale-up procedures: to transition from laboratory-scale synthesis to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: might yield carboxylic acids or ketones.

    Reduction: might yield alcohols or amines.

    Substitution: might yield halogenated compounds or other derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development or as a diagnostic tool.

    Industry: As a precursor for the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:

    Binding to enzymes: to inhibit or activate their activity.

    Interacting with receptors: to modulate signaling pathways.

    Incorporation into biological systems: to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with similar functional groups or structural motifs. Examples could include:

    Peptides and proteins: with amide bonds.

    Fluorinated compounds: with similar fluorine-containing groups.

    Polycyclic compounds: with multiple ring structures.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse applications. Its intricate structure allows for a wide range of chemical modifications and interactions, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C40H40FN5O14

Molecular Weight

833.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C40H40FN5O14/c1-3-40(56)20-9-25-30-18(12-46(25)35(51)19(20)14-57-38(40)54)29-22(6-5-17-15(2)21(41)10-24(44-30)28(17)29)45-39(55)58-13-16-4-7-26(23(8-16)43-27(47)11-42)59-37-33(50)31(48)32(49)34(60-37)36(52)53/h4,7-10,22,31-34,37,48-50,56H,3,5-6,11-14,42H2,1-2H3,(H,43,47)(H,45,55)(H,52,53)/t22-,31-,32-,33+,34-,37+,40-/m0/s1

InChI Key

FOGKWKTZBNTKRX-BJMPRTEESA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC(=C(C=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)NC(=O)CN)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC(=C(C=C7)OC8C(C(C(C(O8)C(=O)O)O)O)O)NC(=O)CN)O

Origin of Product

United States

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